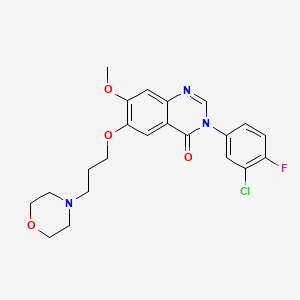

Gefitinib Impurity 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClFN3O4 |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one |

InChI |

InChI=1S/C22H23ClFN3O4/c1-29-20-13-19-16(12-21(20)31-8-2-5-26-6-9-30-10-7-26)22(28)27(14-25-19)15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3 |

InChI Key |

XMZZBBDUAKUPCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Origin of Product |

United States |

Contextual Overview of Gefitinib As a Quinazoline Derivative Api

Gefitinib (B1684475) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the quinazoline (B50416) class of compounds. qcchemical.comguidetopharmacology.org Marketed as Iressa, it was the first EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. guidetopharmacology.orgtlcstandards.com As an API, Gefitinib's efficacy is intrinsically linked to its high purity. The presence of impurities, which can arise from starting materials, intermediates, or degradation, can impact the drug's quality and safety. daicelpharmastandards.comoup.com Therefore, the identification and control of process-related impurities are paramount during its manufacture. oup.comveeprho.com

The quinazoline scaffold is a key structural feature in many kinase inhibitors, providing a robust framework for designing molecules that can competitively bind to the ATP-binding site of EGFR. qcchemical.comselleckchem.com Modifications to this core structure are central to the development of new and improved inhibitors, but also introduce challenges related to the formation of process-related impurities. pharmaffiliates.com

Gefitinib Chemical Structure and Core Scaffold

The chemical name for Gefitinib (B1684475) is N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine. daicelpharmastandards.com Its structure is built upon a quinazoline (B50416) core, which is a bicyclic aromatic heterocycle.

Key structural features include:

Quinazoline Core : The fundamental scaffold of the molecule.

Anilino Group : A 3-chloro-4-fluoroaniline (B193440) moiety attached at the C-4 position of the quinazoline ring, crucial for its inhibitory activity. tlcstandards.com

Methoxy (B1213986) and Morpholinopropoxy Groups : These groups are substituted at the C-7 and C-6 positions, respectively, and influence the molecule's solubility and pharmacokinetic properties. daicelpharmastandards.com

The precise arrangement of these substituents is vital for the drug's ability to bind effectively to the EGFR kinase domain. tlcstandards.com

Gefitinib Impurity 15: Formation Mechanisms and Scientific Significance

Identification of Gefitinib (B1684475) Impurity 15 within Comprehensive Impurity Profiles

Impurity profiling of Gefitinib is a complex analytical undertaking that utilizes a range of sophisticated techniques to detect, identify, and quantify substances other than the active pharmaceutical ingredient (API). These profiles are crucial for quality control and for understanding the stability of the drug. orientjchem.org Methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in this process. orientjchem.org

Impurities in Gefitinib can be broadly categorized as process-related, degradation products, or residual starting materials and intermediates. veeprho.comresearchgate.net Process-related impurities arise during the multi-step synthesis of the Gefitinib molecule, while degradation impurities form when the drug substance is exposed to stress conditions like heat, light, humidity, or acidic and basic environments. veeprho.comresearchgate.net

Given the lack of specific literature for "Gefitinib Impurity 15," it is likely identified as part of a comprehensive impurity profile generated during either the manufacturing process or stability testing. The designation "Impurity 15" may be an internal classification used by a manufacturer or a catalogue number from a supplier of chemical standards.

Postulated Formation Mechanisms of this compound

The formation of any impurity in Gefitinib is intrinsically linked to its synthesis pathway and chemical stability. The following sections explore the potential origins of impurities like the one designated as "15," based on established chemical principles and known reactions in the synthesis of Gefitinib.

Degradation-Related Formation of this compound

Gefitinib, like all pharmaceutical products, can degrade over time, especially when exposed to stress conditions. Forced degradation studies are conducted to understand these degradation pathways and to identify the resulting impurities. researchgate.net

Studies have shown that Gefitinib is susceptible to degradation under acidic, basic, and oxidative stress. researchgate.net One of the identified degradation products is the Gefitinib N-Oxide, which forms under oxidative conditions. researchgate.net Hydrolysis of the ether or amide linkages in the Gefitinib molecule can also occur, leading to the formation of other degradation products. veeprho.com

The following table summarizes the types of impurities that have been identified in relation to Gefitinib:

| Impurity Type | Potential Origin | Examples |

| Process-Related | Incomplete reactions, side reactions | Unreacted starting materials, N-alkylated by-products, isomeric impurities |

| Degradation | Exposure to acid, base, oxidation, heat, light | Gefitinib N-Oxide, products of hydrolysis |

| Residual Materials | Carry-over from synthesis | Starting materials, intermediates |

Oxidative Degradation Pathways

This compound, or Gefitinib N-Oxide, is primarily formed through the oxidative degradation of Gefitinib. Forced degradation studies have demonstrated that Gefitinib is particularly sensitive to oxidative stress. semanticscholar.org The formation of this impurity involves the oxidation of the tertiary amine group within the morpholine (B109124) ring of the Gefitinib molecule.

The oxidation can be induced by various oxidizing agents. Laboratory-scale synthesis and degradation studies commonly employ hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to facilitate this transformation. smolecule.com Research has shown that treating Gefitinib with a 6% hydrogen peroxide solution under heating for approximately two hours leads to its gradual degradation, with Gefitinib N-Oxide emerging as a prominent degradation product. semanticscholar.orgsmolecule.com This susceptibility to oxidation highlights the morpholine nitrogen as a chemically reactive site within the Gefitinib structure. smolecule.com

The general reaction involves the addition of an oxygen atom to the nitrogen of the morpholine moiety, resulting in the formation of the N-oxide. This transformation alters the physicochemical properties of the molecule, including its polarity and solubility.

| Oxidizing Agent | Conditions | Outcome | Reference(s) |

| Hydrogen Peroxide (6% H₂O₂) | Heating for 2 hours | Prominent formation of Gefitinib N-Oxide | semanticscholar.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dissolved in chloroform, stirred at room temperature | Formation of the N-oxide derivative | smolecule.com |

| Hydrogen Peroxide (15% H₂O₂) | 2 hours | 14.0% degradation to N-Oxide | scirp.org |

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

The stability of Gefitinib under hydrolytic conditions has been investigated across acidic, basic, and neutral pH ranges. Studies have shown that significant degradation of Gefitinib occurs under both acidic and basic stress conditions. semanticscholar.orgresearchgate.net For instance, when subjected to 1 N HCl and 1 N NaOH at 65°C for 2 hours, notable degradation of the parent drug was observed. scitechnol.com

However, the formation of this compound (Gefitinib N-Oxide) is not reported as a direct consequence of hydrolysis. While acidic and basic conditions lead to the degradation of Gefitinib, the resulting degradants are typically other impurities, not the N-oxide. semanticscholar.orgscitechnol.com One study indicated that upon heating in water at 80°C for 8 hours, no degradation of Gefitinib was observed, suggesting its stability in neutral aqueous conditions at elevated temperatures. semanticscholar.orgresearchgate.net Therefore, hydrolytic stress is not considered a primary pathway for the formation of this compound.

Photolytic Degradation Processes

Conversely, other sources suggest that Gefitinib is sensitive to light, which would imply that photolytic degradation is a possibility. scitechnol.com However, even in studies where photolytic degradation might be a concern, the formation of this compound has not been specifically identified as a resulting photoproduct. The primary pathways for the formation of this impurity remain linked to oxidative processes.

Thermal Degradation Effects

Similar to photolytic degradation, the thermal stability of Gefitinib has shown some varied results in the literature, though the consensus leans towards it being relatively stable. One study reported that Gefitinib was stable when subjected to thermolysis at 65°C for 24 hours. scitechnol.com Another investigation involving heating at 100°C also found no significant degradation. semanticscholar.org These findings suggest that thermal stress alone is not a significant factor in the formation of this compound.

Research on the Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound as Gefitinib N-Oxide have been accomplished through a combination of advanced spectroscopic techniques. These methods are crucial for characterizing impurities and ensuring the quality of the drug substance.

Mass spectrometry (MS) has been instrumental in determining the molecular weight of the impurity. Techniques such as positive electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) have been employed. The mass spectrum of Gefitinib N-Oxide shows a molecular ion peak at m/z 463.11 (M+1), which is 16 atomic mass units higher than that of the parent Gefitinib molecule, corresponding to the addition of an oxygen atom. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed structural information, confirming the site of oxidation. 1H NMR and 13C NMR spectra show characteristic shifts that differentiate Gefitinib N-Oxide from Gefitinib. In the 1H NMR spectrum, the protons adjacent to the N-oxide group in the morpholine ring exhibit a downfield shift. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been used to assign all the proton and carbon signals unambiguously, thus confirming the structure.

| Spectroscopic Technique | Key Findings | Reference(s) |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 463.11 [M+H]⁺ | semanticscholar.org |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 462 [M]⁺ | researchgate.net |

| ¹H NMR (400 MHz, DMSO-d₆) | Downfield shifts for protons adjacent to the N-O group (e.g., δ 3.5–4.0 ppm for morpholine protons) | novachem.com.au |

| Infrared (IR) Spectroscopy | Strong peak around 1363 cm⁻¹ indicating the presence of the N-O group | researchgate.net |

Impact of this compound on Gefitinib Drug Substance Quality Attributes

The presence of impurities, including degradation products like this compound, can have a significant impact on the quality, safety, and efficacy of a drug substance. Regulatory bodies such as the ICH have established strict guidelines for the control of impurities in pharmaceutical products. scitechnol.com

This compound, being a critical degradation impurity, alters the physicochemical properties of the Gefitinib API, such as its polarity and solubility. These changes can potentially affect the drug's formulation, bioavailability, and stability. Therefore, it is essential to monitor and control the levels of this impurity during the manufacturing process and throughout the shelf life of the drug product.

In terms of regulatory control, a patent for a process to prepare Gefitinib reported a purity of 99.21% for the final product, with the Gefitinib N-oxide impurity level at 0.06%. google.com This highlights the stringent control applied to this specific impurity. Furthermore, Gefitinib N-Oxide is used as a reference standard in analytical chemistry to ensure the quality control of Gefitinib-based products.

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Gefitinib Impurity 15

Chromatographic Techniques for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-Phase HPLC (RP-HPLC) Parameters and Optimization

Information regarding the specific RP-HPLC parameters—such as column chemistry, mobile phase composition, pH, flow rate, and detector wavelength—for the analysis of Gefitinib (B1684475) Impurity 15 is contingent on its chemical identity and is therefore unavailable.

Stability-Indicating HPLC Methodologies for Degradants

A stability-indicating method is designed to separate the active pharmaceutical ingredient from its degradation products. To develop and validate such a method for Gefitinib Impurity 15, its stability under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would first need to be determined. This information is not available.

Rapid Resolution Liquid Chromatography (RRLC) Applications

While RRLC methods have been developed for Gefitinib and its known impurities to reduce analysis time, the specific application and parameters for Impurity 15 cannot be detailed without its known identity.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

UPLC offers significant advantages in resolution and speed for impurity profiling. However, the development of a UPLC method is highly specific to the analyte. Method parameters for this compound are not documented in the scientific literature.

Gas Chromatography (GC) for Volatile Related Substances

Gas chromatography is generally not a primary analytical technique for non-volatile compounds like Gefitinib and its typical impurities. The suitability of GC for analyzing any potential volatile substances related to this compound would depend on the impurity's specific properties, which are unknown.

High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the analysis of pharmaceutical compounds and their impurities due to its simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples. While specific HPTLC methods dedicated exclusively to the quantification of this compound are not extensively documented in publicly available literature, the development of stability-indicating HPTLC methods for gefitinib inherently addresses the separation of its degradation products, including the N-oxide impurity. mdpi.comresearchgate.net

Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which are often formed under stress conditions such as oxidation, hydrolysis, and photolysis. Since Gefitinib N-Oxide is a known oxidative degradation product of gefitinib, a validated stability-indicating HPTLC method for gefitinib would demonstrate a clear separation between the parent drug and this impurity. scirp.orgscirp.orgresearchgate.net

A typical HPTLC method for gefitinib analysis involves the use of pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. impactfactor.org The mobile phase, a crucial component for achieving separation, is often a mixture of solvents like dichloromethane (B109758) and methanol (B129727) in a specific ratio (e.g., 9:1, v/v). impactfactor.org The selection of the mobile phase is optimized to achieve a significant difference in the retention factor (Rf) values between gefitinib and its impurities. For instance, in a developed HPTLC method for gefitinib, the drug substance might exhibit an Rf value of 0.46. impactfactor.org The separated spots on the HPTLC plate are visualized under UV light, typically at a wavelength of 254 nm, and quantified using a densitometer. impactfactor.org

The validation of such a method, following the International Council for Harmonisation (ICH) guidelines, would include parameters like linearity, precision, accuracy, specificity, and robustness, ensuring its suitability for routine quality control. impactfactor.org For instance, a linear range for gefitinib could be established between 50 to 300 ng/spot with a high correlation coefficient (e.g., 0.99). impactfactor.org The ability of the method to resolve the gefitinib peak from peaks of its degradation products, including the N-oxide, would confirm its specificity and stability-indicating nature. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Characterization and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of pharmaceutical impurities. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is often employed to confirm the structure of impurities like Gefitinib N-Oxide.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC), is a powerful tool for the sensitive detection and identification of impurities, even at trace levels.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Trace Impurity Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of drug metabolites and impurities in complex matrices. In the context of gefitinib, LC-MS/MS methods have been developed to study its degradation and identify resulting impurities, including the N-oxide. scitechnol.comrjptonline.org

The process typically involves separating the components of a sample using a reversed-phase HPLC column, such as a C8 or C18 column. scitechnol.com The separated components then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the impurity of interest is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.govchrom-china.com

For example, a study on the forced degradation of gefitinib utilized an Agilent 1200 series HPLC system coupled with a mass spectrometer to separate and identify degradation products. scitechnol.com The use of a gradient elution with a suitable mobile phase ensures the effective separation of gefitinib from its impurities.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is a critical step in the structural elucidation of impurities. A study by Yanaka et al. (2021) successfully utilized a Thermo Q Exactive orbitrap HRMS instrument to characterize the degradation products of gefitinib, including the N-oxide impurity (referred to as GFT-DP-3 in the study). asianpubs.org

The exact mass of the protonated molecular ion of Gefitinib N-Oxide was determined, and its elemental composition was confirmed to be C22H24ClFN4O4. asianpubs.orgsynzeal.com This high mass accuracy helps to differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the impurity.

The following table summarizes the HRMS data for Gefitinib N-Oxide:

| Parameter | Value | Reference |

| Chemical Formula | C22H24ClFN4O4 | asianpubs.orgsynzeal.com |

| Exact Mass | 462.1470 | asianpubs.org |

| Ionization Mode | ESI+ | asianpubs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like drug impurities. In ESI-MS/MS, the impurity is first ionized to produce a protonated molecule [M+H]+. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The fragmentation pattern provides valuable structural information.

A study by Kumar et al. characterized the GFT N-Oxide impurity using ESI-MS/MS. scitechnol.com The mass spectrum of the N-oxide impurity shows a protonated molecular ion at m/z 463.1, which corresponds to the addition of an oxygen atom to the gefitinib molecule (molecular weight 446.9 g/mol ). scirp.orgresearchgate.net The fragmentation pattern of this ion would be compared to that of the parent gefitinib molecule to pinpoint the site of oxidation. The presence of an N-oxide on the morpholine (B109124) ring is a common metabolic and degradation pathway for molecules containing this moiety. asianpubs.org

Detailed fragmentation analysis helps in confirming the identity of the impurity. For instance, the fragmentation of gefitinib typically involves the loss of the morpholino group. The fragmentation pattern of the N-oxide would show a corresponding fragment with an additional 16 Da, confirming the location of the oxygen atom.

Single Ion Reaction (SIR) Mode for Targeted Quantification of Specific Impurities

Single Ion Reaction (SIR) mode, also referred to as Selected Ion Monitoring (SIM), is a targeted mass spectrometry technique used for the quantification of specific compounds. In this mode, the mass spectrometer is set to detect only a specific mass-to-charge ratio (m/z) corresponding to the ion of the target analyte, in this case, Gefitinib N-Oxide. This targeted approach significantly enhances the sensitivity and selectivity of the analysis by filtering out noise from other ions.

While a specific application of SIR mode for the quantification of this compound is not explicitly detailed in the reviewed literature, this technique is widely used for the quantification of tyrosine kinase inhibitors and their metabolites. researchgate.netresearchgate.net For instance, a method for the simultaneous determination of several tyrosine kinase inhibitors in human plasma utilized a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which is an extension of the SIR principle for tandem mass spectrometry. researchgate.net

The principle of SIR involves monitoring the specific m/z of the protonated Gefitinib N-Oxide molecule (m/z 463.1). By integrating the peak area of this specific ion in the chromatogram, a quantitative determination of the impurity can be achieved. This method is particularly useful for the analysis of low-level impurities where high sensitivity is required. The method would be validated for linearity, accuracy, and precision to ensure reliable quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For an impurity like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for its unambiguous identification and characterization.

One-dimensional NMR experiments, primarily Proton (¹H) and Carbon-13 (¹³C) NMR, form the foundation of structural analysis.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the analysis of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazolinone and the 3-chloro-4-fluorophenyl rings, the methoxy (B1213986) group, and the protons of the morpholinopropoxy side chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of their specific locations within the molecule.

Illustrative ¹H NMR Data for a Related Gefitinib Degradation Product (7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one): A study on the degradation products of Gefitinib provides representative ¹H NMR data for a structurally similar quinazolinone derivative. While not specific to Impurity 15, this data illustrates the types of signals one would expect. For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm), the methoxy protons as a singlet around δ 3-4 ppm, and the aliphatic protons of the morpholinopropoxy chain in the upfield region.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of the carbon atoms, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Illustrative ¹³C NMR Data for a Gefitinib Degradation Product: For the related degradation product, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, the ¹³C NMR spectrum would show a signal for the carbonyl carbon (C=O) of the quinazolinone ring typically above δ 160 ppm. The aromatic carbons would resonate in the δ 100-160 ppm range, while the aliphatic carbons of the morpholine and propoxy groups, along with the methoxy carbon, would appear in the upfield region (typically δ 20-70 ppm).

| Illustrative ¹H NMR Data | Illustrative ¹³C NMR Data |

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.5 |

| Methoxy-H (-OCH₃) | ~3.9 |

| Morpholino-H | 2.4 - 3.7 |

| Propoxy-H | 2.0 - 4.2 |

| This table presents illustrative chemical shift ranges based on data from related Gefitinib impurities and quinazolinone derivatives. |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the propyl chain of the morpholinopropoxy group and confirming the substitution patterns on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, providing a clear picture of the C-H framework of the impurity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly valuable for connecting different molecular fragments. In the context of this compound, HMBC would be used to confirm the connection of the morpholinopropoxy side chain to the quinazolinone core at the correct position and the attachment of the 3-chloro-4-fluorophenyl group to the nitrogen atom of the quinazolinone ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared

Validation of Analytical Methods for this compound

Linearity and Range Determination

Linearity studies are performed to verify that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. For Gefitinib and its impurities, this is typically assessed by preparing a series of solutions at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed.

A typical approach involves preparing solutions of Gefitinib and its impurities at multiple concentration levels, often ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. oup.com For instance, linearity could be assessed over a concentration range of 0.1 to 2.0 µg/mL for impurities. oup.comoup.com The correlation coefficient (r) or the coefficient of determination (r²) is a key indicator of the linearity of the method. A value of r greater than 0.998 is generally considered acceptable, demonstrating a strong linear relationship. scirp.orgresearchgate.net

Table 1: Representative Linearity Data for Gefitinib Impurities

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |

|---|---|---|

| Gefitinib | 25 - 500 | > 0.999 |

| Impurity A | 0.1 - 2.0 | > 0.999 |

| Impurity B | 0.1 - 2.0 | > 0.998 |

This table presents hypothetical data based on typical findings in the literature for Gefitinib and its related compounds. oup.comoup.comscirp.org

Accuracy and Precision Assessments

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often evaluated by determining the recovery of a known amount of the impurity spiked into a sample matrix. The analysis is typically performed at a minimum of three concentration levels, with multiple replicates at each level. The percentage recovery is then calculated. For impurities in Gefitinib, recovery values are expected to be within a range of 95.99% to 100.55%. nih.gov

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision studies are conducted at two levels:

Repeatability (Intra-assay precision): The precision of the method is assessed over a short interval of time with the same analyst and equipment.

Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.

For the analysis of Gefitinib impurities, the %RSD for repeatability and intermediate precision should generally be less than 3%. nih.gov

Table 2: Illustrative Accuracy and Precision Data for an Impurity

| Spike Level | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|---|

| 50% | 98.5 | 1.5 | 2.1 |

| 100% | 99.2 | 1.2 | 1.8 |

| 150% | 100.1 | 1.0 | 1.5 |

This table contains representative data reflecting typical acceptance criteria for accuracy and precision studies of Gefitinib impurities. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for ensuring that even trace amounts of impurities can be reliably measured. They are often determined based on the signal-to-noise (S/N) ratio, with an S/N ratio of 3 typically used for LOD and 10 for LOQ. oup.com For Gefitinib impurities, reported LOD and LOQ values are in the range of 0.012–0.033 µg/mL and 0.04–0.10 µg/mL, respectively. nih.gov Some highly sensitive methods can detect impurities at levels as low as 0.01% with respect to a sample concentration of 0.5 mg/mL. scirp.orgresearchgate.net

Table 3: Typical LOD and LOQ Values for Gefitinib Impurities

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Impurity C | 0.015 | 0.045 |

| Impurity D | 0.020 | 0.060 |

This table provides examples of LOD and LOQ values that may be established for impurities of Gefitinib. nih.gov

Robustness and Ruggedness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method, these variations might include changes in:

Flow rate (e.g., ±0.1 mL/min)

Column temperature (e.g., ±2°C)

Mobile phase composition (e.g., ±2% organic phase)

pH of the buffer solution

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

For both robustness and ruggedness evaluations, the system suitability parameters are checked to ensure they remain within the acceptance criteria. ijpcbs.comarabjchem.org

System Suitability Testing Protocols

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure the continued performance of the analytical system. The parameters for system suitability are established during method development and validation. For chromatographic methods used in the analysis of Gefitinib and its impurities, these typically include:

Resolution (Rs): The separation between the peak of the impurity and the peak of Gefitinib or other impurities. A resolution of greater than 3.0 is often required. scitechnol.com In some methods, a resolution of greater than 5.0 between Gefitinib and potential impurities has been achieved. scirp.orgresearchgate.net

Tailing Factor (T): A measure of peak symmetry. A value of not more than 2.0 is generally acceptable.

Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better column performance.

Table 4: Example System Suitability Requirements

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (Rs) between Gefitinib and Impurity 15 | ≥ 3.0 |

| Tailing Factor (T) for Gefitinib and Impurity 15 | ≤ 2.0 |

| Theoretical Plates (N) for Gefitinib | ≥ 2000 |

This table outlines common system suitability criteria for the analysis of Gefitinib and its impurities. scirp.orgresearchgate.netscitechnol.com

Strategies for Control and Mitigation of Gefitinib Impurity 15

Optimization of Gefitinib (B1684475) Synthesis Processes for Impurity Minimization

The formation of Gefitinib Impurity 15 is intrinsically linked to the synthetic route employed for the production of Gefitinib. A key step in many syntheses is the construction of the 4-anilinoquinazoline (B1210976) core. It is during this phase, particularly in cyclization reactions involving 3-chloro-4-fluoroaniline (B193440), that the potential for N-arylation at the N3 position arises, leading to the formation of the isomeric impurity. google.com

One documented pathway leading to the generation of Impurity 15 involves reacting 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide (B127407) dimethyl acetal (B89532) to form an intermediate, which is then cyclized by heating with 3-chloro-4-fluoroaniline in an acetic acid solvent. google.com Strategic optimization of this and similar synthetic steps is fundamental to minimizing the formation of this impurity.

Reagent and Solvent Selection for Purity Enhancement

The choice of reagents and solvents plays a pivotal role in directing the reaction pathway towards the desired N4-substituted product (Gefitinib) and away from the undesired N3-isomer (Impurity 15). The solvent can influence the reactivity and selectivity of the cyclization and substitution reactions.

While specific studies detailing the impact of various solvents on the ratio of Gefitinib to Impurity 15 are not extensively published, general principles in quinazoline (B50416) synthesis suggest that the polarity and protic or aprotic nature of the solvent can be critical. For instance, in the final step of one synthetic route—the condensation of a 4-chloroquinazoline (B184009) intermediate with 3-chloro-4-fluoroaniline—the choice of solvent is crucial. Isopropanol is often used for this nucleophilic aromatic substitution. ukm.my The use of less hazardous Class 3 solvents like Dimethyl Sulfoxide (DMSO) over more hazardous Class 2 solvents like N,N-Dimethylformamide (DMF) has also been explored in related O-alkylation steps, aligning with green chemistry principles while maintaining high yields. thieme-connect.de The selection of an appropriate acid catalyst, such as acetic acid, and its concentration can also influence the reaction equilibrium and potentially the formation of isomeric byproducts. newdrugapprovals.org

| Reagent/Solvent Class | Example | Potential Impact on Purity |

| Solvents | Isopropanol, Ethanol (B145695), Toluene | Can influence reaction rates and selectivity of the nucleophilic aromatic substitution, affecting the ratio of N4 to N3 isomers. ukm.mynewdrugapprovals.org |

| Acid Catalysts | Acetic Acid | Used in cyclization steps; its concentration can affect reaction kinetics and the formation profile of byproducts like Impurity 15. google.comnewdrugapprovals.org |

| Bases (in related steps) | Cesium Carbonate, Potassium Carbonate | Used in alkylation steps; choice of base can impact reaction efficiency and side-product formation. |

Reaction Condition Optimization to Suppress Impurity Formation

Controlling reaction parameters such as temperature, reaction time, and the order of reagent addition is a key strategy for suppressing the formation of this compound. Isomerization and side reactions are often highly sensitive to these conditions.

Heating during the cyclization step with 3-chloro-4-fluoroaniline is a known factor in the formation of Impurity 15. google.com Careful control of the temperature profile—including the rate of heating and the final reaction temperature—can significantly reduce the generation of this byproduct. Lowering the reaction temperature and minimizing the reaction time, once the formation of the desired product has reached completion, can prevent further side reactions. For example, in a related synthesis, the nucleophilic aromatic substitution step was effectively carried out at 55 °C over 2 hours. thieme-connect.de

Table of Optimized Reaction Conditions:

| Parameter | Condition | Rationale for Impurity Minimization |

|---|---|---|

| Temperature | 50-80 °C | Lowering the temperature can decrease the rate of formation of the thermodynamically stable but undesired N3-isomer. thieme-connect.de |

| Reaction Time | 2-4 hours | Minimizing time at elevated temperatures reduces the opportunity for side reactions and byproduct formation. thieme-connect.denewdrugapprovals.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative degradation of reactants and intermediates, which could lead to other impurities. nih.gov |

In-Process Control Strategies

Implementing robust in-process controls (IPCs) is essential for monitoring the formation of Impurity 15 throughout the synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool used for this purpose. By taking samples at various stages of the reaction, manufacturers can track the levels of both Gefitinib and Impurity 15. daicelpharmastandards.com

A validated, stability-indicating HPLC method allows for the separation and quantification of Gefitinib from its process-related impurities, including isomers. nih.govmanipal.edu Such methods typically use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.netnih.gov Monitoring the reaction progress allows for real-time adjustments to reaction parameters to ensure that the level of Impurity 15 remains below a specified threshold. If levels are found to be rising unacceptably, the reaction can be quenched or conditions modified to prevent further formation.

Purification Methodologies for Effective Impurity Removal

Even with an optimized synthetic process, trace amounts of this compound may still be present in the crude product. Therefore, efficient purification methodologies are required to ensure the final API meets the stringent purity requirements of regulatory bodies.

Preparative Chromatographic Techniques

Preparative column chromatography is a highly effective method for separating compounds with similar structures, such as isomers. This technique is explicitly mentioned as a method to isolate and remove this compound from the crude product. google.com

The process often involves concentrating the mother liquor from a previous crystallization step, which enriches the concentration of the more soluble impurities, including Impurity 15. google.com This enriched mixture is then subjected to column chromatography. The choice of stationary phase (e.g., silica (B1680970) gel) and a specific eluent system (e.g., a mixture of dichloromethane (B109758) and methanol) allows for the differential separation of Gefitinib and Impurity 15 based on their polarity differences, enabling the collection of highly purified fractions of the desired API. google.com

Typical Preparative Chromatography Parameters:

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel | Standard adsorbent for separating compounds of moderate polarity. |

| Eluent System | Dichloromethane/Methanol (B129727) (e.g., 25:1 v/v) | The solvent ratio is optimized to achieve maximum resolution between the Gefitinib and Impurity 15 peaks. google.com |

| Detection | UV-Vis Spectroscopy | To monitor the elution of compounds from the column and collect the appropriate fractions. |

Crystallization and Recrystallization Processes

Crystallization is a powerful purification technique used in the final stages of API manufacturing to enhance purity and isolate the desired polymorphic form. Recrystallization of crude Gefitinib from a suitable solvent system can significantly reduce the levels of Impurity 15.

A common method involves dissolving the crude product in a mixed solvent system, such as ethanol and ethyl acetate (B1210297) (e.g., in a 1:1 volume ratio), at an elevated temperature. google.com As the solution cools, the less soluble compound, ideally Gefitinib, will preferentially crystallize, leaving the more soluble impurities, including Impurity 15, in the mother liquor. The efficiency of this separation depends on the relative solubilities of Gefitinib and its impurities in the chosen solvent system at different temperatures. The solid crystalline product is then isolated by filtration, washed, and dried, yielding Gefitinib with a significantly reduced impurity profile. newdrugapprovals.org

For instance, after reacting a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline, the resulting product can be purified by crystallization from hot methanol to achieve high regioisomeric purity (>95:5). thieme-connect.de

Stability Studies and Optimized Storage Conditions to Prevent Degradation to Impurity 15

The formation of impurities during storage is a significant concern for pharmaceutical products, as it can impact both quality and safety. daicelpharmastandards.com Stability studies are essential to understand the degradation pathways of Gefitinib and to establish storage conditions that minimize the formation of related substances, including Impurity 15.

Forced degradation studies, which expose Gefitinib to stress conditions such as acid, base, oxidation, heat, and light, are critical for identifying potential degradation products. scirp.orgresearchgate.net Research indicates that Gefitinib shows significant degradation under acid and base stress conditions. scirp.orgresearchgate.net By subjecting the API to these exaggerated conditions, analysts can establish the likely degradation pathways and develop analytical methods capable of detecting and quantifying impurities like Impurity 15.

Based on the data from these studies, optimized storage conditions are defined to ensure the stability of the drug substance and drug product throughout their shelf life. These conditions are designed to prevent chemical degradation that could lead to the formation of Impurity 15.

Table 1: ICH Recommended Stability and Forced Degradation Conditions for Gefitinib

| Condition | Typical Parameters | Purpose in Relation to Impurity 15 |

| Acid Hydrolysis | 0.1 M HCl at 80°C | To assess the likelihood of Impurity 15 formation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 80°C | To determine the stability of Gefitinib and potential for degradation to Impurity 15 under alkaline conditions. |

| Oxidation | 3-6% H₂O₂ at room temperature | To investigate if oxidative pathways contribute to the generation of Impurity 15. scirp.org |

| Thermal Stress | Dry heat at 60-80°C | To evaluate the impact of high temperatures during transport or storage on the formation of thermal degradants like Impurity 15. researchgate.net |

| Photostability | Exposure to UV/Visible light (ICH Q1B) | To determine if light exposure is a critical factor leading to the degradation of Gefitinib into Impurity 15. scirp.org |

| Humidity | 25°C/60% RH or 40°C/75% RH | To assess the long-term stability and potential for hydrolytic degradation leading to Impurity 15 under standard and accelerated storage conditions. |

Development and Utilization of Reference Standards for this compound

Reference standards are highly characterized materials that serve as a benchmark for confirming the identity and purity of pharmaceutical substances. For impurities, they are indispensable for the validation of analytical methods and for the accurate quantification of the impurity in batches of the API.

The accurate detection and quantification of this compound rely on the availability of a high-purity reference standard. Since process-related impurities and degradation products are often not commercially available, custom synthesis is frequently required. daicelpharmastandards.com This process involves a dedicated synthetic route designed to produce Impurity 15 with very high purity.

Following synthesis, the material undergoes rigorous purification, typically using chromatographic techniques, and comprehensive characterization to confirm its structure and establish its purity. A Certificate of Analysis (CoA) for a reference standard will include detailed data from various analytical techniques. daicelpharmastandards.com

Table 2: Typical Characterization Data for a this compound Reference Standard

| Analytical Technique | Purpose |

| HPLC Purity | To determine the purity of the reference material by separating it from any residual starting materials or by-products. scirp.org |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern, verifying the chemical identity of the impurity. scirp.org |

| ¹H NMR Spectroscopy | To elucidate the proton structure of the molecule, confirming the correct arrangement of atoms. daicelpharmastandards.com |

| ¹³C NMR Spectroscopy | To provide detailed information about the carbon skeleton of the molecule, further confirming its identity. daicelpharmastandards.com |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. daicelpharmastandards.com |

In modern analytical chemistry, particularly for sensitive quantification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial. While the parent drug, Gefitinib, is available in a deuterium-labeled form (Gefitinib-D3), the same principle applies to its impurities. daicelpharmastandards.com

A deuterated or ¹³C-labeled analog of this compound can be synthesized and used as an internal standard in analytical methods. When a known amount of the labeled standard is added to a sample, it co-elutes with the unlabeled impurity but is differentiated by the mass spectrometer due to its higher mass. This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response, which is essential for controlling impurities at very low levels.

Quality by Design (QbD) Approaches in Pharmaceutical Impurity Control

Quality by Design (QbD) is a systematic and proactive approach to pharmaceutical development that emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govnih.gov Rather than relying solely on end-product testing, QbD aims to build quality into the manufacturing process from the outset. thaiscience.info

In the context of controlling this compound, a QbD approach involves several key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final Gefitinib API, with a specific acceptance limit for Impurity 15. nih.gov

Conduct Risk Assessment: A systematic risk assessment is performed to identify which material attributes and process parameters (Critical Process Parameters or CPPs) could impact the formation of Impurity 15.

Establish a Design Space: Through experimentation, a multidimensional combination of process parameters is defined that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the level of Impurity 15 remains consistently below its specified limit.

Implement a Control Strategy: The control strategy includes input material controls, process controls and monitoring (e.g., using Process Analytical Technology - PAT), and final product testing to ensure the process remains in a state of control and consistently produces Gefitinib that meets all quality attributes. nih.govthaiscience.info

This proactive approach allows for greater manufacturing flexibility and robustness, significantly reducing the risk of batch failures due to unacceptable levels of impurities like this compound. nih.gov

Table 3: Key Elements of a QbD Approach for Impurity Control

| QbD Element | Application to this compound Control |

| Quality Target Product Profile (QTPP) | Specifies the maximum acceptable limit for Impurity 15 in the final drug substance. |

| Critical Quality Attribute (CQA) | The level of Impurity 15 is defined as a CQA. |

| Critical Process Parameter (CPP) | Identification of process parameters (e.g., reaction temperature, time, pH, reagent stoichiometry) that influence the formation of Impurity 15. |

| Design Space | An established operational range for CPPs that ensures Impurity 15 levels are consistently controlled. |

| Control Strategy | A planned set of controls, including raw material specifications and in-process monitoring, designed to manage process variability and prevent the formation of Impurity 15. |

Future Research Directions and Emerging Challenges in Gefitinib Impurity Science

Development of Next-Generation Analytical Techniques for Ultra-Trace Impurity Detection

The detection and quantification of impurities at exceedingly low levels present a significant analytical challenge. Future research is focused on developing more sensitive and efficient analytical methods to identify and quantify ultra-trace impurities that may be present in Gefitinib (B1684475).

Modern analytical techniques have evolved to be highly specific for detecting various types of impurities, including organic, inorganic, and residual solvents. apacsci.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are considered highly advanced methods for identifying organic impurities and volatile solvents. apacsci.com For elemental and inorganic impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), ICP-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS) are the gold standards. apacsci.com

However, the need for even greater sensitivity, especially for potentially genotoxic impurities, is driving the development of next-generation techniques. Two-dimensional HPLC (2D-HPLC) is an emerging technique that enhances the detection of low-concentration impurities by separating them from the main drug substance and enriching them before detection. senieer.com The use of high-sensitivity ultraviolet detectors in conjunction with 2D-HPLC can achieve accurate quantification of trace impurities. senieer.com

Table 1: Comparison of Conventional and Next-Generation Analytical Techniques for Impurity Detection

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. scirp.org | Versatile, reproducible, and suitable for a wide range of compounds. scirp.org | Limited sensitivity for ultra-trace impurities with standard detectors. senieer.com |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. apacsci.com | Excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. scirp.org |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. senieer.com | High sensitivity and provides structural information. senieer.com | Can have matrix effects and requires sophisticated instrumentation. |

| Two-Dimensional HPLC (2D-HPLC) | Utilizes two independent separation steps for enhanced resolution and peak capacity. senieer.com | Significantly improved separation of complex mixtures and detection of trace components. senieer.com | Increased analysis time and complexity. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection. apacsci.com | Extremely sensitive for elemental impurity analysis at trace and ultra-trace levels. apacsci.com | Primarily for elemental analysis, not for organic impurities. |

Application of Computational Chemistry and In Silico Modeling for Impurity Prediction

A paradigm shift from reactive to predictive impurity management is underway, driven by advancements in computational chemistry and in silico modeling. These tools offer the potential to anticipate the formation of impurities during synthesis and degradation, enabling the design of more robust manufacturing processes. openreview.net

For Gefitinib, in silico models can be used to simulate its degradation pathways under various stress conditions (e.g., acid, base, oxidation). researchgate.net This allows for the proactive identification of potential degradation products without the need for extensive experimental studies. Furthermore, computational methods, such as Quantitative Structure-Activity Relationship ((Q)SAR) models, are crucial for assessing the potential toxicity, including mutagenicity, of predicted impurities. acs.orgimmunocure.us The ICH M7 guideline encourages the use of two complementary (Q)SAR methodologies—an expert rule-based system and a statistical-based system—for this purpose. acs.org

Table 2: In Silico Tools for Impurity Prediction and Toxicological Assessment

| Tool/Technique | Application | Key Benefits |

|---|---|---|

| Forward Reaction Prediction Models | Predicts potential products and by-products of a chemical reaction. openreview.net | Helps in identifying potential process-related impurities early in development. |

| Degradation Pathway Simulation | Simulates the degradation of a drug substance under various stress conditions. tandfonline.com | Proactively identifies potential degradation products and informs stability study design. |

| Quantitative Structure-Activity Relationship ((Q)SAR) | Predicts the toxicological properties of a chemical based on its structure. acs.orgimmunocure.us | Enables early assessment of the potential toxicity of impurities, including mutagenicity. |

| Molecular Docking and Dynamics | Simulates the interaction of a molecule with a biological target. nih.govresearchgate.net | Can be used to assess the potential pharmacological activity or toxicity of an impurity. |

Integration of Green Chemistry Principles in Impurity Mitigation Strategies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance safety. instituteofsustainabilitystudies.com These principles also offer significant benefits in controlling and mitigating the formation of impurities.

The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. wisdomlib.org Key principles relevant to impurity mitigation include:

Prevention of waste: Designing synthetic routes that minimize the formation of by-products. wisdomlib.org

Atom economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of safer solvents and auxiliaries: Selecting solvents and other materials that are less toxic and have a lower potential to react and form impurities. wisdomlib.org

Design for energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce the potential for thermally induced degradation. pharmtech.com

Use of catalysis: Employing catalysts over stoichiometric reagents to increase selectivity and reduce waste. pharmtech.com

In the synthesis of Gefitinib, applying green chemistry principles could involve selecting alternative, less hazardous reagents and solvents, optimizing reaction conditions to minimize side reactions, and potentially utilizing biocatalysis for specific transformations to improve selectivity and reduce the formation of impurities. orionpharma.comukm.my For example, using enzymes can be highly specific, often reacting with only one site on a molecule, thereby avoiding the need for protecting groups and reducing the number of synthetic steps and potential for impurity formation. acs.org

Continuous Manufacturing and Real-Time Impurity Monitoring Approaches

Continuous manufacturing (CM) represents a significant advancement in pharmaceutical production, offering enhanced control over processes and product quality. pharmtech.com A key feature of CM is the integration of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters and quality attributes, including impurities. horiba.comshionogi-ph.co.jp

In a continuous process, material is constantly fed into and removed from the system, allowing for steady-state operation. biopharminternational.com This enables real-time monitoring of the process, which can help in detecting and diverting any material that does not meet the required quality standards. biopharminternational.com For Gefitinib manufacturing, a CM approach could involve the use of in-line or at-line spectroscopic techniques (e.g., near-infrared or Raman spectroscopy) to monitor the formation of impurities in real-time. horiba.com This would allow for immediate adjustments to process parameters to prevent the formation of impurities or their carry-over to subsequent steps.

The ability to monitor and control impurity levels in real-time not only enhances product quality but also reduces the need for extensive end-product testing. shionogi-ph.co.jp While the implementation of real-time monitoring for all types of impurities remains a challenge, the ongoing development of advanced sensors and data analysis tools is paving the way for more widespread adoption of this approach. biopharminternational.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Gefitinib |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Gefitinib Impurity 15, and how do they influence its formation during synthesis?

- Methodological Answer : Characterize the impurity using techniques like NMR (¹H/¹³C), LC-MS, and FTIR to identify functional groups and structural motifs. Compare its solubility, polarity, and stability (e.g., under heat or light) with Gefitinib to infer formation pathways. For reproducibility, follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental protocols and validation of spectroscopic data .

Q. How can researchers reliably synthesize and isolate this compound for analytical reference standards?

- Methodological Answer : Optimize synthesis conditions (e.g., reaction time, temperature, catalysts) based on parent drug synthesis pathways. Use preparative HPLC or crystallization for isolation, ensuring purity ≥95% (validated by HPLC-UV). Document all steps rigorously, including yields and purification challenges, adhering to reproducibility standards outlined in pharmaceutical guidelines .

Q. What are the recommended chromatographic methods for detecting this compound in API batches?

- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column, using acetonitrile-phosphate buffer (pH 3.0) as the mobile phase. Validate parameters per ICH Q2(R1): specificity (peak purity >99%), LOD/LOQ (e.g., 0.05% and 0.15% w/w), and linearity (R² >0.999). Cross-validate with LC-MS for structural confirmation .

Advanced Research Questions

Q. How can conflicting data on the toxicity profile of this compound be resolved?

- Methodological Answer : Conduct systematic reviews of in vitro (e.g., Ames test, micronucleus assay) and in vivo studies to identify study design discrepancies (e.g., dose ranges, exposure durations). Use meta-analysis to reconcile results, prioritizing studies adhering to OECD/ICH guidelines. Address variability through controlled experiments replicating conflicting conditions .

Q. What advanced spectroscopic techniques are critical for elucidating degradation pathways of this compound under stress conditions?

- Methodological Answer : Employ LC-HRMS/MS to identify degradation products, supported by forced degradation studies (acid/base hydrolysis, oxidation). Use quantum mechanical calculations (DFT) to predict reactive sites and validate with isotopic labeling. Publish raw data in supplementary materials to enable peer verification .

Q. How should researchers design stability-indicating methods to monitor this compound in long-term storage studies?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with periodic sampling. Validate methods for specificity against degradation products and matrix interference. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations from ICH Q1A guidelines to ensure regulatory compliance .

Q. What strategies mitigate the risk of co-eluting impurities interfering with this compound quantification?

- Methodological Answer : Implement orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.